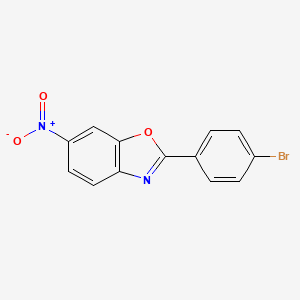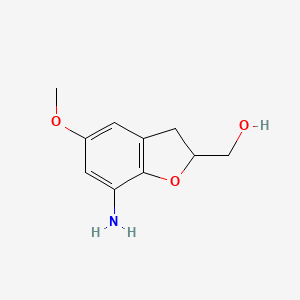
Ethyl (2,3-dichloro-4-formylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE: is an organic compound with the molecular formula C10H8Cl2O4. It is an ester derivative, characterized by the presence of a formyl group and two chlorine atoms attached to a phenoxy ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE typically involves the esterification of 2-(2,3-dichloro-4-formylphenoxy)acetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-(2,3-dichloro-4-carboxyphenoxy)acetic acid.
Reduction: 2-(2,3-dichloro-4-hydroxyphenoxy)ethanol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Applications De Recherche Scientifique
ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the formyl group and chlorine atoms can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
ETHYL 2-(2-FORMYLPHENOXY)ACETATE: Lacks the chlorine atoms, resulting in different reactivity and biological activity.
ETHYL 2-(2,4-DICHLOROPHENOXY)ACETATE: Similar structure but with chlorine atoms at different positions, affecting its chemical properties.
METHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE: The methyl ester analog, which may have different solubility and reactivity.
Uniqueness: ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE is unique due to the specific positioning of the chlorine atoms and the formyl group on the phenoxy ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
16861-23-7 |
|---|---|
Formule moléculaire |
C11H10Cl2O4 |
Poids moléculaire |
277.10 g/mol |
Nom IUPAC |
ethyl 2-(2,3-dichloro-4-formylphenoxy)acetate |
InChI |
InChI=1S/C11H10Cl2O4/c1-2-16-9(15)6-17-8-4-3-7(5-14)10(12)11(8)13/h3-5H,2,6H2,1H3 |
Clé InChI |
IWZPFUFJILGFLC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C(=C(C=C1)C=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)


![1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13871845.png)


![N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B13871851.png)
![5-Chloro-3-(3-hydroxypropyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13871852.png)
![5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13871857.png)


![3-[4-(2-Bromoacetyl)phenyl]propyl acetate](/img/structure/B13871886.png)
![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)

